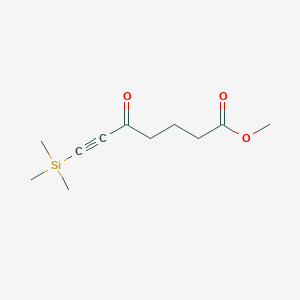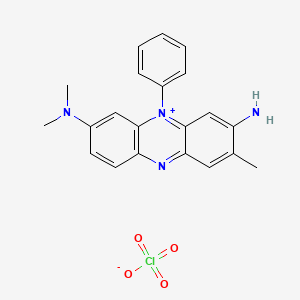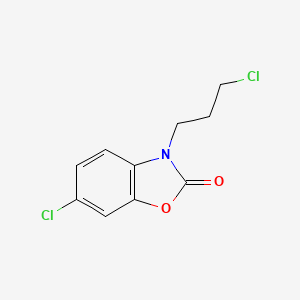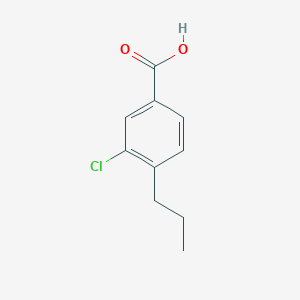
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of bromomethyl and tosyl groups in the structure of this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole typically involves the bromination of a suitable pyrrole precursor. One common method involves the bromination of 3,4-dimethylpyrrole using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyrrole ring. The resulting 3,4-Bis(bromomethyl)pyrrole is then subjected to tosylation using tosyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination and tosylation steps are optimized for scalability, and the final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The tosyl group can be reduced to form the corresponding thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrroles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
科学的研究の応用
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole involves its interaction with molecular targets through its bromomethyl and tosyl groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The tosyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The overall effect depends on the specific biological context and the nature of the molecular targets involved.
類似化合物との比較
Similar Compounds
3,4-Bis(chloromethyl)-1-tosyl-1H-pyrrole: Similar structure but with chloromethyl groups instead of bromomethyl groups.
3,4-Bis(iodomethyl)-1-tosyl-1H-pyrrole: Contains iodomethyl groups, which are more reactive than bromomethyl groups.
3,4-Bis(methyl)-1-tosyl-1H-pyrrole: Lacks the halogen atoms, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole is unique due to the presence of both bromomethyl and tosyl groups, which confer distinct reactivity and biological activity. The bromomethyl groups provide sites for nucleophilic substitution, while the tosyl group enhances the compound’s lipophilicity and stability. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
498580-19-1 |
|---|---|
分子式 |
C13H13Br2NO2S |
分子量 |
407.12 g/mol |
IUPAC名 |
3,4-bis(bromomethyl)-1-(4-methylphenyl)sulfonylpyrrole |
InChI |
InChI=1S/C13H13Br2NO2S/c1-10-2-4-13(5-3-10)19(17,18)16-8-11(6-14)12(7-15)9-16/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
DMZFOGQBUVKGIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


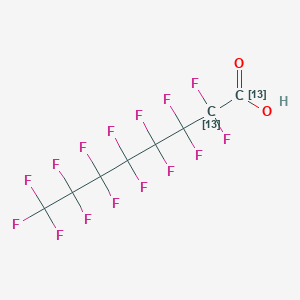

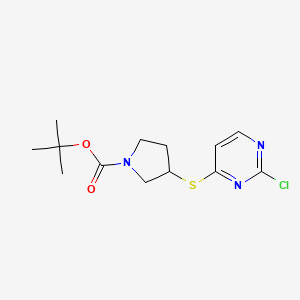
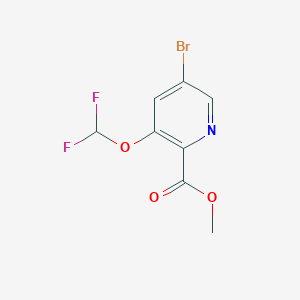
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

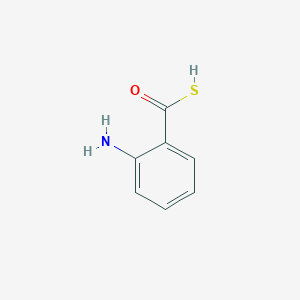

![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
